

(1-methyl-1H-pyrazol-4-yl)methanol synonyms

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Compound of Interest

Compound Name: (1-methyl-1H-pyrazol-4-yl)methanol

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An In-depth Technical Guide to (1-methyl-1H-pyrazol-4-yl)methanol

This technical guide provides a comprehensive overview of **(1-methyl-1H-pyrazol-4-yl)methanol**, a heterocyclic building block with significant applications in medicinal chemistry and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.

Chemical Identity and Synonyms

(1-methyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative recognized for its role as a versatile intermediate in the synthesis of more complex molecules.^[1] Its chemical identifiers and synonyms are crucial for accurate documentation and database searches.

Identifier Type	Value
IUPAC Name	(1-methylpyrazol-4-yl)methanol[2]
CAS Number	112029-98-8[2][3][4]
Molecular Formula	C5H8N2O[2][3]
InChI	InChI=1S/C5H8N2O/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3[2]
InChIKey	QSXREDPBMQKKAY-UHFFFAOYSA-N[2]
SMILES	CN1C=C(C=N1)CO[2]
Depositor-Supplied Synonyms	1-methyl-1H-pyrazol-4-yl)methanol, DTXSID00474803, RefChem:204610[2]
EC Number	675-115-8[2]

Physicochemical and Safety Data

The compound's physical and chemical properties, along with its safety profile, are summarized below. This data is essential for handling, storage, and experimental design.

Property	Value	Source
Molecular Weight	112.13 g/mol	[1][2][3]
Boiling Point	243°C	[1]
Physical Form	Solid	[5]
Storage	Room temperature, dry	[1]
GHS Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[2]
GHS Hazard Pictograms	Warning	[2]

Applications in Research and Development

(1-methyl-1H-pyrazol-4-yl)methanol serves as a crucial intermediate in the synthesis of pharmaceutical and agrochemical compounds. Its structure allows for straightforward functional modifications, making it a valuable component in medicinal chemistry for generating complex drug candidates.^[1]

- **Pharmaceutical Development:** The pyrazole moiety is a common scaffold in drug discovery. This compound is particularly useful in the development of kinase inhibitors.^[1] For instance, derivatives have been investigated as potent and selective inhibitors of MET (mesenchymal-epithelial transition factor), a receptor tyrosine kinase whose deregulation is implicated in various cancers.^[6] The N-methyl pyrazole group has been identified as a favorable partner for triazolopyridine cores in the design of such inhibitors.^[6]
- **Agrochemical Chemistry:** It is employed in the synthesis of novel pesticides and herbicides.^{[1][7]} The stability and reactivity of the pyrazole ring make it a suitable foundation for developing new active ingredients for crop protection.^[7] 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a related compound, is a key intermediate for synthesizing modern amide fungicides like fluopyram and bixafen.^[8]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(1-methyl-1H-pyrazol-4-yl)methanol** was not found in the search results, a general and highly relevant methodology can be described based on the synthesis of the parent compound, (1H-pyrazol-4-yl)methanol. The common route involves the reduction of the corresponding carboxylic acid or ester.

Protocol: Synthesis of a (Pyrazol-4-yl)methanol via Ester Reduction

This protocol is adapted from the synthesis of (1H-pyrazol-4-yl)methanol from its corresponding ethyl ester and is illustrative of the chemical transformation required.^[9]

Objective: To synthesize a (pyrazol-4-yl)methanol derivative by reducing the corresponding ester.

Materials:

- Ethyl 1-methyl-1H-pyrazole-4-carboxylate (starting material)
- Lithium aluminum hydride (LAH) (1 M solution in THF)
- Anhydrous Tetrahydrofuran (THF)
- Water (H₂O)
- 1 M Sodium Hydroxide (NaOH) solution
- Magnesium Sulfate (MgSO₄)
- Diatomaceous earth (e.g., CELITE®)
- Methanol (MeOH)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), cool a 1 M solution of LAH in THF (1.5 to 2.0 equivalents) to 0°C in an ice bath.
- Dissolve the starting material, ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 equivalent), in anhydrous THF.
- Add the ester solution slowly and dropwise to the cooled LAH suspension.
- After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir overnight.
- Monitor the reaction for completion using an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion, cool the mixture back to 0°C in an ice bath.
- Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 1 M NaOH solution. Stir for approximately 20 minutes.

- Add solid magnesium sulfate to dry the mixture and continue stirring for 30 minutes at room temperature.
- Filter the resulting solids through a pad of diatomaceous earth. Wash the filter cake thoroughly with THF and methanol.
- Combine the filtrates and concentrate them under reduced pressure to yield the crude product, **(1-methyl-1H-pyrazol-4-yl)methanol**.
- Purify the product as necessary, for example, by recrystallization or column chromatography.

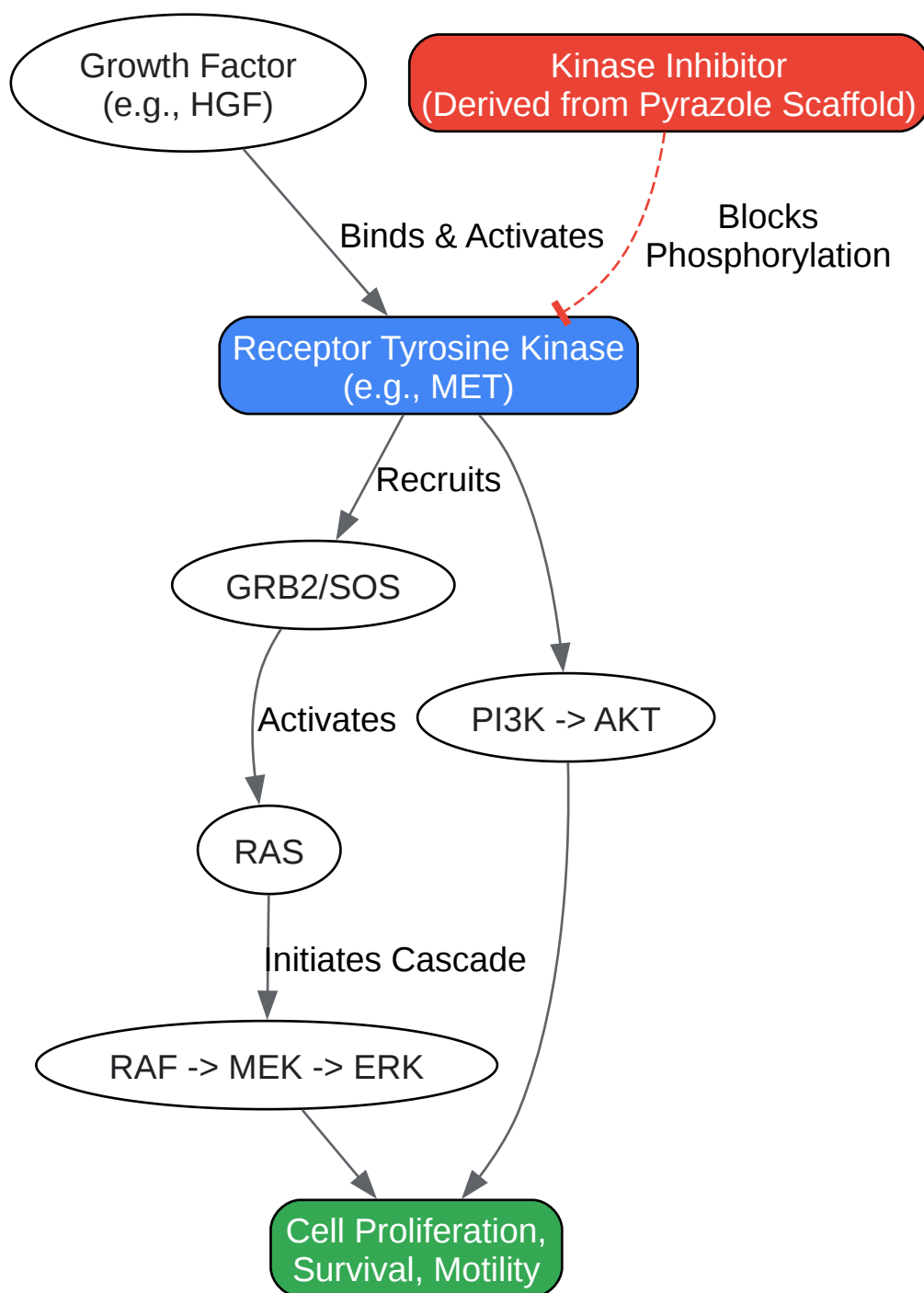
Visualization of Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of logical workflows and biological pathways relevant to the application of **(1-methyl-1H-pyrazol-4-yl)methanol**.



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Caption: Drug discovery workflow using pyrazole intermediates.



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Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.

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